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molecular formula C8H9NO3 B018480 2-Methyl-4-nitroanisole CAS No. 50741-92-9

2-Methyl-4-nitroanisole

Cat. No. B018480
M. Wt: 167.16 g/mol
InChI Key: QOZMIJZYJZQOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288425B2

Procedure details

2-Methylanisole (2.5 ml) in acetic acid (140 ml) and dichloromethane (150 ml) was cooled to 15° C. Concentrated nitric acid (20 ml) was added slowly keeping the temperature of the reaction below 40° C. The reaction was stirred at ambient temperature for 30 minutes and cooled to 0° C. before adding fuming nitric acid (50 ml) dropwise. The reaction mixture was allowed to warm to ambient temperature slowly and stirred for a further 4 days. The reaction mixture was poured onto ice water (600 ml) and the organic layer was washed with water (2×40 ml) and saturated sodium hydrogencarbonate (2×40 ml), dried over magnesium sulfate and concentrated. The residual deep red solid was subjected to flash silica chromatography on silica eluting with isohexane/ethyl acetate (9:1) to (7:3) to yield 1-methoxy-2-methyl-4-nitrobenzene (2.70 g) as an off white solid. LC-MS (Method J): RT 3.74 minutes, 168.27 (M+H)+.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].[N+:10]([O-])([OH:12])=[O:11]>C(O)(=O)C.ClCCl>[CH3:9][O:8][C:3]1[CH:4]=[CH:5][C:6]([N+:10]([O-:12])=[O:11])=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
CC1=C(C=CC=C1)OC
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction below 40° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature slowly
STIRRING
Type
STIRRING
Details
stirred for a further 4 days
Duration
4 d
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice water (600 ml)
WASH
Type
WASH
Details
the organic layer was washed with water (2×40 ml) and saturated sodium hydrogencarbonate (2×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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